1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol
Description
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(2-ethyl-1,2,4-triazol-3-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-4-11-7(9-6-10-11)5-8(2,3)12/h6,12H,4-5H2,1-3H3 |
InChI Key |
BHMMIOXNILXVTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Overview of 1,2,4-Triazole Synthesis
The 1,2,4-triazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl or thiocarbonyl compounds. The formation of the triazole core typically involves:
- Hydrazinolysis of esters or acids to form hydrazides.
- Reaction of hydrazides with isothiocyanates or other electrophiles.
- Base-catalyzed intramolecular cyclization to afford the triazole ring.
These steps are often followed by functional group modifications to introduce alkyl or aryl substituents at specific positions on the ring.
Specific Preparation Route for this compound
A relevant patent describes the preparation of 1-(1,2,4-triazole-1-yl)-2-aryl-2-alkanol derivatives, which can be adapted to the synthesis of our target compound by modifying the aryl and alkyl substituents. The key synthetic steps include:
Epoxidation of Aryl Alkyl Ketones:
- The starting aryl alkyl ketone undergoes epoxidation using sulfur ylides (e.g., trimethylsulfonium methyl sulfate) to form 2-aryl-1,2-epoxyalkanes.
- Reaction conditions: typically mild, carried out in polar aprotic solvents.
Nucleophilic Ring Opening with 1-Ethyl-1H-1,2,4-Triazole:
- The epoxy intermediate is then reacted with 1-ethyl-1H-1,2,4-triazole to open the epoxide ring, forming the corresponding 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-aryl-2-alkanol.
- This step introduces the triazole moiety at the 1-position and the tertiary alcohol functionality at the 2-position.
- The reaction proceeds under basic or neutral conditions, often with heating to facilitate ring opening.
Purification and Characterization:
- The product is purified by recrystallization or chromatography.
- Characterization includes NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm structure.
Table 1: Summary of Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Epoxidation | Sulfur ylide (Me3S+MeSO4−), aryl alkyl ketone, polar aprotic solvent | 2-aryl-1,2-epoxyalkane |
| 2 | Epoxide ring opening | 1-ethyl-1H-1,2,4-triazole, base or neutral conditions, heat | 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-aryl-2-alkanol |
| 3 | Purification and analysis | Recrystallization or chromatography | Pure target compound |
Alternative Synthetic Approaches and Research Discoveries
Hydrazide and Isothiocyanate Cyclization Route
Another synthetic approach involves the preparation of substituted 1,2,4-triazoles via hydrazide intermediates reacting with phenyl isothiocyanates, followed by base-catalyzed intramolecular cyclization to form the triazole ring. Although this method is more commonly applied to thiazole and other heterocyclic systems, it can be adapted for the preparation of 1-ethyl substituted triazoles by selecting appropriate alkyl hydrazides.
Synthesis of 1,2,4-Triazole-3-thiones and Derivatives
Recent comprehensive reviews highlight the synthesis of 1,2,4-triazole derivatives, including 1,2,4-triazole-3-thiones, through multi-step processes involving:
- Esterification of carboxylic acids.
- Hydrazinolysis to hydrazides.
- Formation of carbothioamides.
- Alkaline cyclization to thiones.
- Subsequent Mannich base formation and salt synthesis for pharmaceutical applications.
These methodologies underscore the versatility of the 1,2,4-triazole scaffold and provide insight into modifying substituents to optimize biological activity and physicochemical properties.
Analytical Data and Characterization
Characterization of the target compound typically involves:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- 1H-NMR signals corresponding to the triazole NH and ethyl substituent.
- 13C-NMR confirming carbons of the triazole ring and tertiary alcohol carbon.
-
- Characteristic OH stretching of the tertiary alcohol.
- Triazole ring vibrations.
-
- Molecular ion peak consistent with the molecular weight of this compound.
-
- Determined by differential scanning calorimetry or capillary methods.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to changes in biological pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
(1-Ethyl-1H-1,2,4-Triazol-5-yl)methanol
- Structure: Features a methanol group at C5 instead of 2-methylpropan-2-ol.
- Properties : Lower molecular weight (127.15 g/mol vs. 169.22 g/mol) and reduced steric hindrance compared to the target compound. This increases reactivity but may decrease metabolic stability .
- Applications : Used as a synthetic intermediate in pesticide formulations .
2-Methyl-1-(1-Methyl-1H-1,2,4-Triazol-5-yl)-1-Propanone
- Structure : Replaces the tert-alcohol with a ketone group.
- Properties : The ketone group enhances electrophilicity, making it more reactive in nucleophilic addition reactions. However, the lack of a hydroxyl group reduces water solubility .
- Applications: Potential use in agrochemicals due to its lipophilic nature .
Functional Group Modifications
[1-(Propan-2-yl)-1H-1,2,4-Triazol-5-yl]methanamine Dihydrochloride
- Structure : Substitutes the hydroxyl group with an amine, forming a hydrochloride salt.
- Properties : The amine group facilitates hydrogen bonding, improving binding affinity in biological systems. The dihydrochloride salt enhances aqueous solubility .
- Applications : Investigated in drug discovery for kinase inhibition .
2-[1-(Propan-2-yl)-1H-1,2,4-Triazol-5-yl]Ethan-1-ol
Antifungal Activity
- Imidazolylindol-Propanol Analogs: A structurally related compound with an imidazole-indole-propanol scaffold exhibited potent antifungal activity (MIC = 0.001 μg/mL against Candida albicans), attributed to the hydroxyl group’s role in target binding .
- Target Compound : The tert-alcohol group may enhance interactions with fungal cytochrome P450 enzymes (similar to fluconazole), but its bulkiness could reduce efficacy compared to linear alcohols .
Key Properties
Biological Activity
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol, with the molecular formula and a molecular weight of approximately 169.22 g/mol, belongs to the triazole class of compounds. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The compound features a five-membered triazole ring with an ethyl group at the 1-position and a tertiary alcohol at the 2-position of the propan-2-ol chain. Its structural uniqueness contributes to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C8H15N3O |
| Molecular Weight | 169.22 g/mol |
| CAS Number | 2229370-95-8 |
| Structure | CCn1ncnc1C(C)(C)CO |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can effectively inhibit various bacterial strains. For instance, derivatives were tested against the ESKAPE pathogens—known for their antibiotic resistance—and displayed promising antibacterial profiles .
Cytotoxicity and Antiproliferative Effects
A study evaluating the toxicity and antiproliferative activity of triazole derivatives in peripheral blood mononuclear cells (PBMCs) revealed low toxicity levels for compounds similar to this compound. Viable cell counts remained high (94.71–96.72%) when compared to control cultures . This suggests a favorable safety profile for further development in therapeutic applications.
Anti-inflammatory Properties
Triazole derivatives have also been investigated for their anti-inflammatory effects. The influence on cytokine release (e.g., TNF-α, IL-6) was assessed in cell cultures, indicating that certain derivatives could modulate inflammatory responses effectively . The anti-inflammatory potential of these compounds can be pivotal in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
- Antimicrobial Efficacy : A comparative study demonstrated that triazole derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents influenced their potency .
- Cytokine Modulation : In a controlled environment, certain derivatives were shown to significantly reduce TNF-α levels in activated PBMCs, highlighting their potential as anti-inflammatory agents .
- Structure-Activity Relationship (SAR) : Research has established correlations between structural features of triazole derivatives and their biological activities. For instance, modifications at specific positions on the triazole ring can enhance or diminish antimicrobial potency .
Q & A
Q. Example Protocol :
React triazole precursor with 2-methylpropan-2-ol derivative under reflux in ethanol.
Reduce intermediates using NaBH₄ in anhydrous ethanol.
Purify via recrystallization and characterize by IR/NMR .
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., alcohol -OH stretch at ~3300 cm⁻¹, triazole C=N at ~1600 cm⁻¹) .
- ¹H-NMR : Confirms substituent positions (e.g., ethyl group triplet at δ 1.2–1.4 ppm, methylpropanol singlet at δ 1.4–1.6 ppm) .
- LC-MS/HPLC : Assesses purity (>95%) and detects impurities (e.g., unreacted intermediates) .
Advanced: How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?
Answer:
Low yields often stem from side reactions or incomplete reduction. Optimization strategies include:
- Catalyst Addition : Triethylamine (TEA) enhances reaction efficiency by neutralizing acidic byproducts .
- Temperature Control : Maintain reflux at 80–90°C to balance reaction rate and decomposition .
- Solvent Gradients : Use mixed solvents (e.g., DMF/ethanol) to improve intermediate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
